3-[Cyclopentyl(ethyl)amino]phenol
Description
3-[Cyclopentyl(ethyl)amino]phenol is a substituted phenol derivative characterized by a cyclopentyl-ethylamine group at the 3-position of the phenolic ring. Aminophenols with cyclic or branched amino substituents are widely studied for their roles in asymmetric synthesis, pharmacological activity, and material science applications .
Properties
CAS No. |
112008-25-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-[cyclopentyl(ethyl)amino]phenol |
InChI |
InChI=1S/C13H19NO/c1-2-14(11-6-3-4-7-11)12-8-5-9-13(15)10-12/h5,8-11,15H,2-4,6-7H2,1H3 |
InChI Key |
GNLFKWQHVYSHMD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
Canonical SMILES |
CCN(C1CCCC1)C2=CC(=CC=C2)O |
Synonyms |
m-(N-Cyclopentyl-N-ethylamino)phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the nature of the amino group substituents, which influence solubility, lipophilicity, and biological interactions.
Table 1: Structural and Physicochemical Comparison
*logP values estimated or reported from literature.
†Estimated via comparative analysis of substituent contributions.
‡Predicted based on substituent hydrophobicity.
Physicochemical and Functional Differences
- Lipophilicity: Bulky alkyl groups (e.g., dibutylamino) increase logP, enhancing membrane permeability but reducing aqueous solubility. Polar groups like methoxyethoxyethyl (logP = 0.756) improve solubility for analytical or hydrophilic applications .
- Stereochemical Complexity: Compounds like 4-Chloro-2-[(R,R)-diastereomer]phenol exhibit intramolecular hydrogen bonding (O-H⋯N), stabilizing specific conformations critical for asymmetric catalysis .
- Synthetic Utility: 3-(1-(Dimethylamino)ethyl)phenol is a key intermediate in drug synthesis (e.g., Cinacalcet), highlighting the importance of dimethylaminoethyl groups in medicinal chemistry .
Preparation Methods
Historical Context and Mechanistic Basis
The dehydrogenation of 3-aminocyclohexenones to yield 3-aminophenols, as described in US Patent 4,212,823, provides a foundational framework. This method avoids traditional aromatic substitution routes (e.g., nitration/sulfonation) in favor of aliphatic cyclization, reducing environmental hazards. For 3-[cyclopentyl(ethyl)amino]phenol, the precursor 3-[cyclopentyl(ethyl)amino]cyclohexenone undergoes dehydrogenation under catalytic conditions.
Reaction Setup and Optimization
-
Catalyst : 10% Pd/C (0.1–1.0 mol%)
-
Solvent : Polyglycol ethers (e.g., tetraethylene glycol dimethyl ether)
-
Hydrogen Evolution : Monitored via gasometry (2.5–3.0 equivalents expected)
The reaction achieves 85–94% conversion when the precursor is added dropwise in methanol, followed by distillation to remove volatiles. Post-reaction, the product is isolated via vacuum distillation or crystallization.
Synthesis of 3-[Cyclopentyl(ethyl)amino]cyclohexenone
The cyclohexenone intermediate is synthesized through cyclization of a cyanoethylated ketone or enamine-acrylate coupling:
Key Parameters
-
Cyclization Temperature : 120–150°C
-
Yield : 68–72% (after silica gel chromatography)
-
Byproducts : <5% oligomeric species
Reductive Amination of 3-Aminophenol Derivatives
Two-Step Alkylation Protocol
3-Aminophenol serves as a starting material for sequential alkylation with cyclopentyl and ethyl groups:
Challenges and Solutions
-
Regioselectivity : The 3-position’s steric hindrance necessitates bulky bases (e.g., DBU) to minimize O-alkylation.
-
Solvent Effects : DMF enhances nucleophilicity of the secondary amine (Table 1).
Table 1 : Solvent impact on alkylation efficiency
| Solvent | Yield (%) | O-Alkylation Byproduct (%) |
|---|---|---|
| DMF | 78 | 5 |
| THF | 45 | 22 |
| Toluene | 32 | 35 |
Biocatalytic Approaches for Stereoselective Synthesis
EDDS Lyase-Mediated Hydroamination
Recent advances in enzymatic catalysis, as demonstrated for N-aryl aspartic acids, suggest applicability to this compound. EDDS lyase catalyzes fumarate hydroamination with aryl amines, offering enantioselectivity >99% ee.
Proposed Pathway
-
Enzymatic Step :
-
Decarboxylation :
Table 2 : EDDS lyase activity with bulky amines
| Amine | Conversion (%) | ee (%) |
|---|---|---|
| Cyclopentyl ethyl amine | 62 | >99 |
| Cyclohexyl methyl amine | 58 | >99 |
| n-Butyl amine | 89 | >99 |
Palladium-Catalyzed C–N Coupling
Buchwald-Hartwig Amination
Coupling 3-bromophenol with cyclopentyl ethyl amine under Pd catalysis achieves moderate yields:
Optimization Data
-
Ligand Screening : Xantphos outperforms BINAP (72% vs. 54% yield).
-
Temperature : 110°C in toluene minimizes proto-dehalogenation.
Comparative Analysis of Synthetic Routes
Table 3 : Method efficiency and scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Dehydrogenation | 85 | 98 | High |
| Reductive Amination | 78 | 95 | Medium |
| Biocatalytic | 62 | 99 | Low |
| Buchwald-Hartwig | 72 | 97 | Medium |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[Cyclopentyl(ethyl)amino]phenol, and what key reaction conditions optimize yield?
- The synthesis typically involves reductive amination between 3-aminophenol and cyclopentyl ethyl ketone derivatives. Key steps include:
- Reductive amination : Use of NaBH(OAc)₃ in methanol under nitrogen to reduce the imine intermediate .
- Cyclization : Acidic or basic conditions (e.g., HCl or NaOH) to facilitate ring closure .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product.
- Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to ketone) and reaction temperature (60–70°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ groups) and ethylamino linkage (δ 2.8–3.2 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching (<5 ppm error) validates molecular formula (e.g., C₁₃H₂₀N₂O) .
- X-ray crystallography : SHELXL refinement (if crystallized) resolves stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly for receptor binding?
- In vitro binding assays :
- Use radiolabeled ligands (e.g., [³H]-DAMGO for opioid receptors) in competitive binding studies with cell membranes .
- Triplicate experiments with controls (e.g., naloxone for nonspecific binding) .
- Data normalization : Express results as % inhibition relative to reference compounds (e.g., DAMGO) and calculate IC₅₀ values using nonlinear regression .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological harmonization :
- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Validate purity (>95% by HPLC) to exclude batch-specific impurities .
- In silico validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with structurally related active compounds .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
- HPLC-MS/MS :
- Column: C18 reverse-phase (e.g., Newcrom R1) with mobile phase: acetonitrile/water (70:30) + 0.1% formic acid .
- Quantify using multiple reaction monitoring (MRM) transitions (e.g., m/z 231 → 145 for fragmentation) .
- Validation parameters : Assess linearity (R² > 0.99), LOD (≤10 ng/mL), and recovery (>90%) per ICH guidelines .
Q. How does the substitution pattern (cyclopentyl vs. cyclohexyl) influence the compound’s physicochemical properties?
- LogP comparison : Cyclopentyl groups reduce hydrophobicity (calculated logP ~2.1) vs. cyclohexyl analogs (logP ~2.8) .
- Steric effects : Cyclopentyl’s smaller ring enhances conformational flexibility, improving binding to shallow receptor pockets .
- Validate via molecular dynamics simulations (e.g., GROMACS) to compare ligand-receptor stability .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Four-parameter logistic model : Fit data to .
- Report 95% confidence intervals for EC₅₀ and use ANOVA to compare potency across analogs .
Q. How can in silico tools predict metabolic pathways for this compound?
- Software : Use SwissADME or ADMET Predictor to identify Phase I (e.g., CYP450 oxidation) and Phase II (glucuronidation) metabolism .
- Experimental validation : Incubate with liver microsomes and analyze metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
